1-(4-ethenylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its complex structure, which includes multiple aromatic rings and a vinylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives.
Introduction of the methyl groups: Methylation of the aromatic rings can be done using methyl iodide in the presence of a base.
Attachment of the vinylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using vinylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the vinyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: If found to have biological activity, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. For example, if it has biological activity, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with two phenyl groups.
4-Methyl-3,5-diphenyl-1H-pyrazole: Similar to the target compound but without the vinylbenzyl group.
1-Benzyl-3,5-diphenyl-1H-pyrazole: Contains a benzyl group instead of a vinylbenzyl group.
Uniqueness
4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the presence of the vinylbenzyl group, which can impart different chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C27H26N2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C27H26N2/c1-5-22-12-14-23(15-13-22)18-29-27(25-11-7-9-20(3)17-25)21(4)26(28-29)24-10-6-8-19(2)16-24/h5-17H,1,18H2,2-4H3 |
InChI Key |
MFORRMUCQPZUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.